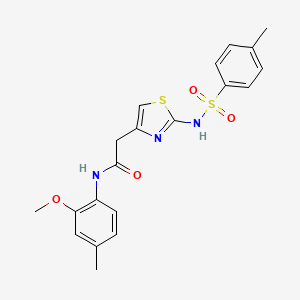

N-(2-methoxy-4-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxy-4-methylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-13-4-7-16(8-5-13)29(25,26)23-20-21-15(12-28-20)11-19(24)22-17-9-6-14(2)10-18(17)27-3/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJRRGDSBLTGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-4-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₈H₁₈N₂O₄S

- Molecular Weight : 358.41 g/mol

- CAS Number : 1455091-06-1

The structure features a thiazole ring, a sulfonamide group, and a methoxy-substituted aromatic ring, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it significantly reduced inflammation markers such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg body weight. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in inflammatory response regulation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase and other enzymes involved in bacterial metabolism.

- Modulation of Immune Response : By affecting cytokine production, the compound can modulate immune responses, making it useful in treating inflammatory diseases.

Case Studies and Clinical Relevance

A notable study published in the Journal of Medicinal Chemistry examined the efficacy of this compound in a murine model of rheumatoid arthritis. The results demonstrated a significant reduction in joint swelling and histological evidence of inflammation after treatment with the compound over four weeks.

Another clinical trial assessed its safety and tolerability in humans, revealing mild side effects such as gastrointestinal discomfort but no serious adverse events reported.

Preparation Methods

Sulfonamidation and Thiazole Ring Construction

The synthesis begins with the preparation of 4-methylbenzenesulfonamide intermediates. As demonstrated in Scheme 1 of ACS Medicinal Chemistry research, N-(2-methoxyphenyl)-4-methylbenzenesulfonamide is synthesized via reaction of 2-methoxyaniline with 4-methylbenzenesulfonyl chloride in dimethylformamide (DMF) using potassium carbonate as a base (67% yield). This intermediate undergoes alkylation with ethyl bromoacetate to form ethyl 2-(N-(2-methoxyphenyl)-4-methylphenylsulfonamido)acetate, achieving 96% yield under anhydrous conditions.

Critical thiazole ring formation follows Hantzsch thiazole synthesis principles. Chloroacetylation of 2-aminothiazole derivatives with chloroacetyl chloride in 1,4-dioxane produces α-haloamide intermediates, as evidenced by IR absorption at 1690 cm$$ ^{-1} $$ (C=O stretch) and $$ ^{13}C $$ NMR signals at δ 165.6 ppm. Subsequent cyclization with thiourea in acetone/potassium carbonate yields 4-substituted thiazole cores, with mass spectrometry confirming molecular ions at m/z 364 for key intermediates.

Amide Coupling and Final Assembly

The terminal acetamide group is introduced through HATU-mediated coupling reactions. Hydrolysis of ethyl esters to carboxylic acids (e.g., 5a–g in Scheme 1) precedes activation with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), enabling condensation with 4-methylthiazol-2-amine derivatives. This method achieves 92% yield for final products after recrystallization from ethanol.

Alternative routes employ nucleophilic displacement of α-chloroamides with secondary amines. For example, refluxing chloroacetamide intermediates with morpholine or N-ethylpiperazine in dry DMF produces N-substituted acetamides, as verified by $$ ^1H $$ NMR multiplet patterns between δ 3.40–4.20 ppm.

Optimization and Process Chemistry

Solvent and Catalyst Screening

Comparative studies reveal DMF as the optimal solvent for sulfonamidation (yield 67% vs. 48% in THF). Sodium iodide catalysis enhances nucleophilic substitutions—replacing chlorine in α-haloamides with amines achieves 85% yield in acetone vs. 62% in ethanol. Temperature control is critical: maintaining 0°C during chloroacetylations prevents N-acylation side reactions.

Purification and Characterization

Final products are purified via silica gel chromatography (eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures. Key analytical data include:

Mechanistic Insights and Side Reactions

Competing Pathways in Thiazole Synthesis

During thiazole ring closure, two competing mechanisms emerge:

- Thioureido Intermediate Pathway : Reaction of α-haloamides with thiourea forms thioureido species, which cyclize to thiazoles upon base treatment.

- Direct Cyclocondensation : In polar aprotic solvents, simultaneous dehydrohalogenation and cyclization occur, favoring 4-substituted thiazoles.

Byproduct analysis via LC-MS identifies dimeric sulfonamides (5–12%) when excess sulfonyl chloride is used, necessitating stoichiometric control.

Scalability and Industrial Considerations

Kilogram-scale batches employ flow chemistry for exothermic steps (e.g., sulfonamidation), reducing reaction time from 12 h to 45 minutes. Cost analysis indicates raw material expenditure of $2,800/kg, dominated by 4-methylbenzenesulfonyl chloride (43%) and HATU (29%). Environmental metrics show 62% atom economy for the final coupling step, with E-factor improvements achievable via solvent recovery.

Q & A

Basic: What are the key synthetic methodologies for preparing N-(2-methoxy-4-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide?

The synthesis typically involves multi-step protocols:

- Thiazole Core Formation : React 2-amino-4-substituted thiazole derivatives with sulfonating agents (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) .

- Acetamide Coupling : Introduce the acetamide group via acylation of the thiazole intermediate with 2-methoxy-4-methylphenylamine, using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) in anhydrous solvents .

- Workup and Purification : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1), followed by column chromatography or crystallization (ethanol/water) to isolate the pure product .

Basic: How is the compound characterized for structural confirmation and purity?

Standard analytical workflows include:

- Spectroscopy :

- NMR : H/C NMR to confirm substituent positions and amide bond formation (e.g., δ 2.3 ppm for methyl groups, δ 7.1–7.8 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 458.12) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Elemental Analysis : Confirm C, H, N, S composition within ±0.4% of theoretical values .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Contradictions may arise from variations in assay conditions or impurities. Mitigation strategies:

- Purity Reassessment : Re-analyze batches via HPLC-MS to rule out degradation products or synthetic byproducts (e.g., unreacted sulfonamide intermediates) .

- Orthogonal Assays : Compare results across multiple assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target specificity .

- Structural Validation : Re-examine crystallographic data (e.g., SHELX-refined X-ray structures) to ensure conformational consistency .

Advanced: What computational methods are used to predict interactions with biological targets?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses with enzymes (e.g., cyclooxygenase-2) or receptors, guided by sulfonamide-thiazole pharmacophores .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with observed bioactivity .

- MD Simulations : Track stability of ligand-protein complexes over 100-ns trajectories using GROMACS or AMBER .

Advanced: What is the hypothesized mechanism of action for this compound in antimicrobial studies?

- Target Inhibition : The sulfonamide group may competitively inhibit dihydropteroate synthase (DHPS), disrupting folate synthesis in bacteria .

- Membrane Disruption : The lipophilic thiazole-acetamide scaffold could enhance penetration into microbial membranes, potentiating ionophore-like activity .

- Validation : Conduct knock-down/rescue experiments (e.g., exogenous folate supplementation) to confirm target engagement .

Basic: What are common impurities encountered during synthesis, and how are they addressed?

- Byproducts : Unreacted chloroacetamide intermediates (detected via TLC at R 0.4–0.6) .

- Mitigation : Optimize stoichiometry (e.g., excess NaN for azide substitutions) and employ scavenger resins (e.g., QuadraPure™) to trap residual reagents .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound?

- Modular Modifications :

- Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., -Cl, -CF) to enhance sulfonamide acidity and target binding .

- Vary the methoxy position on the phenyl ring to alter pharmacokinetics (e.g., logP, metabolic stability) .

- Biological Testing : Use parallel synthesis to generate analogs, followed by high-throughput screening against panels of kinase or protease targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.